molecular formula C14H17NO4S B041489 S-Acetylthiorphan CAS No. 124735-06-4

S-Acetylthiorphan

Cat. No. B041489
M. Wt: 295.36 g/mol
InChI Key: DCMKACHZOPSUHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-Acetylthiorphan and its derivatives involves chemical strategies aimed at enhancing its brain penetration capabilities for therapeutic purposes. For instance, Lambert et al. (1995) synthesized 2-[S-acetylthiorphan]-l,3-diacylaminopropan-2-ols, exploiting the resemblance of 1,3-diacylaminopropan-2-ols to endogenous lipids to facilitate brain penetration of therapeutic agents. These compounds showed superior naloxone-reversible analgesic properties compared to the parent compounds thiorphan and S-acetylthiorphan, indicating the effectiveness of this synthetic approach in enhancing the compound's pharmacological profile (Lambert, Mergen, Berens, Poupaert, & Dumont, 1995).

Molecular Structure Analysis

The molecular structure of S-Acetylthiorphan and related compounds plays a crucial role in their pharmacological activity. The synthesis and pharmacological properties of derivatives, as discussed by Lambert et al. (1995), involve modifications that significantly impact their biological effects. These structural modifications, particularly the acyl chains, contribute to the compounds' ability to inhibit brain enkephalinase, suggesting the critical role of molecular structure in determining the compounds' site of action and efficacy.

Chemical Reactions and Properties

S-Acetylthiorphan undergoes various chemical reactions due to its functional groups. For example, Yuasa et al. (1998) described the synthesis of (S)-3-Acetylthio-2-benzylpropionic acid, a building block of enkephalinase inhibitors like thiorphan, showcasing the chemical flexibility and reactivity of S-Acetylthiorphan derivatives in synthesizing potent pharmacological agents (Yuasa, Yuasa, & Tsuruta, 1998).

Scientific Research Applications

Safety And Hazards

Safety data for S-Acetylthiorphan suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

The metabolism of S-Acetylthiorphan by probiotics is a promising area of research. A study has shown that Lacticaseibacillus casei Zhang (LCZ) could metabolize racecadotril to its active products, S-acetylthiorphan and thiorphan . This opens up new possibilities for probiotic-drug co-treatment and provides novel insights into precision probiotics .

properties

IUPAC Name

2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMKACHZOPSUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924919
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Acetylthiorphan

CAS RN

124735-06-4
Record name S-Acetylthiorphan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ACETYLTHIORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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